

Application Notes and Protocols for BAY-155 in a Mouse Xenograft Model

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Compound of Interest

Compound Name: BAY-155

Cat. No.: B12363436

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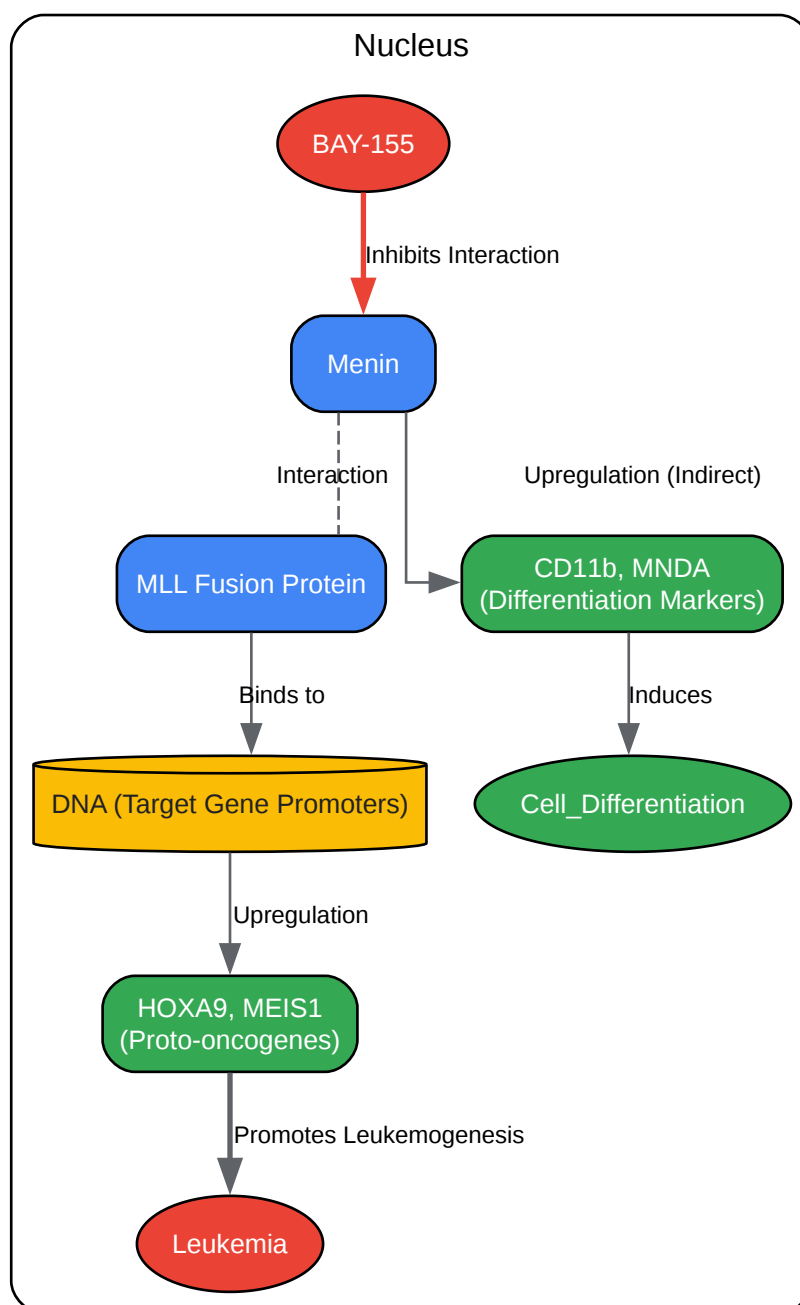
For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-155 is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with an IC₅₀ of 8 nM.^[1] This interaction is a critical driver in certain types of leukemias, particularly those with MLL rearrangements. By disrupting the Menin-MLL complex, **BAY-155** leads to the downregulation of key oncogenic genes such as MEIS1 and the upregulation of differentiation markers like CD11b and MNDA.^[1] These application notes provide detailed protocols for utilizing **BAY-155** in a preclinical mouse xenograft model to evaluate its in vivo efficacy against relevant cancer cell lines.

Mechanism of Action: The Menin-MLL Signaling Pathway

Menin acts as a scaffold protein, and its interaction with MLL fusion proteins is essential for the recruitment of the MLL complex to chromatin. This leads to the histone H3 lysine 4 (H3K4) methylation and subsequent transcriptional activation of downstream target genes, including the HOXA9 and MEIS1 proto-oncogenes. The overexpression of these genes blocks hematopoietic differentiation and promotes leukemogenesis. **BAY-155** competitively binds to the MLL binding pocket on Menin, thereby disrupting the Menin-MLL interaction. This abrogates the recruitment of the MLL fusion protein complex to its target genes, leading to a decrease in their expression, induction of cell differentiation, and ultimately, inhibition of tumor growth.



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Diagram 1: BAY-155 Mechanism of Action.

Data Presentation: In Vivo Efficacy of BAY-155

The following tables summarize the in vivo efficacy of **BAY-155** in various subcutaneous xenograft models as reported by Brzezinka K, et al. (2020).

Table 1: Effect of **BAY-155** on Tumor Volume in Leukemia Xenograft Models

Cell Line	Mouse Strain	BAY-155 Dose (mg/kg, oral)	Treatment Schedule	Tumor Volume Inhibition (%)
MV4;11	N/A	50	Once Daily	~75
MV4;11	N/A	100	Once Daily	~90
MOLM-13	N/A	50	Twice Daily	~60
MOLM-13	N/A	100	Twice Daily	~80

Table 2: Effect of **BAY-155** on Tumor Volume in Solid Tumor Xenograft Models

Cell Line	Cancer Type	Mouse Strain	BAY-155 Dose (mg/kg, oral)	Treatment Schedule	Tumor Volume Inhibition (%)
KYSE150	Esophageal	N/A	100	Twice Daily	~50
RKO	Colorectal	N/A	100	Twice Daily	No significant effect
VCaP	Prostate	N/A	100	Twice Daily	No significant effect
MCF7	Breast	N/A	100	Twice Daily	No significant effect

Table 3: Effect of **BAY-155** on Body Weight in Xenograft Models

Cell Line	BAY-155 Dose (mg/kg, oral)	Treatment Schedule	Maximum Body Weight Loss (%)
MV4;11	50	Once Daily	< 5
MV4;11	100	Once Daily	< 5
MOLM-13	50	Twice Daily	< 10
MOLM-13	100	Twice Daily	~10
KYSE150	100	Twice Daily	< 5
RKO	100	Twice Daily	< 5
VCaP	100	Twice Daily	< 5
MCF7	100	Twice Daily	< 5

Experimental Protocols

The following protocols provide a general framework for conducting a mouse xenograft study with **BAY-155**.

Protocol 1: Establishment of Subcutaneous Xenograft Model

Materials:

- Cancer cell line of interest (e.g., MV4;11, MOLM-13)
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional, can improve tumor take rate)
- 6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)
- Syringes (1 mL) and needles (27-30 gauge)

- Anesthetic (e.g., isoflurane)
- Calipers

Procedure:

- Cell Culture: Culture cancer cells according to standard protocols to achieve a sufficient number for injection. Cells should be in the logarithmic growth phase.
- Cell Preparation:
 - Harvest cells and wash twice with sterile PBS.
 - Perform a cell count and assess viability (should be >90%).
 - Resuspend the cell pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to achieve the desired cell concentration (e.g., $5-10 \times 10^6$ cells per 100 μL). Keep the cell suspension on ice.
- Animal Preparation and Cell Implantation:
 - Anesthetize the mouse using isoflurane.
 - Shave the injection site on the flank of the mouse.
 - Inject 100 μL of the cell suspension subcutaneously.
 - Monitor the mice for recovery from anesthesia.
- Tumor Growth Monitoring:
 - Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm^3).
 - Measure tumor dimensions (length and width) with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: Tumor Volume (mm^3) = (Length x Width²) / 2.[2]
 - Monitor the body weight of the mice 2-3 times per week as an indicator of general health.

- Once tumors reach the desired size, randomize the mice into treatment and control groups.

Protocol 2: Preparation and Administration of BAY-155

Materials:

- **BAY-155** powder
- Vehicle for oral administration (e.g., 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.2% (v/v) Tween-80 in sterile water)
- Oral gavage needles
- Syringes

Procedure:

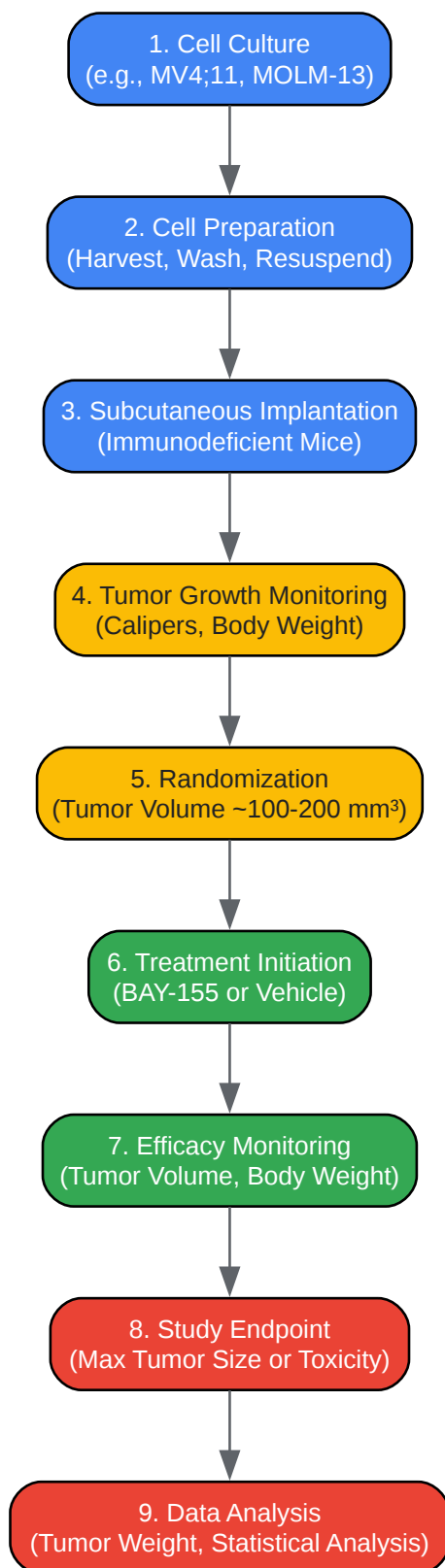
- Formulation of **BAY-155**:
 - Calculate the required amount of **BAY-155** based on the desired dose and the number of mice in the treatment group.
 - Prepare the vehicle solution (0.5% HPMC and 0.2% Tween-80 in sterile water).
 - Suspend the **BAY-155** powder in the vehicle to achieve the final desired concentration. Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.
- Oral Administration:
 - Administer the **BAY-155** suspension or vehicle control to the mice via oral gavage. The volume administered is typically 100-200 μ L per mouse, depending on the mouse's weight.
 - Follow the predetermined treatment schedule (e.g., once or twice daily).

Protocol 3: Efficacy Assessment and Endpoint

Procedure:

- Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint Criteria: The study may be terminated when:
 - Tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).
 - Significant tumor regression is observed in the treatment group.
 - Mice exhibit signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).
- Data Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor weight.
 - Analyze the data by comparing tumor growth (volume and weight) and body weight changes between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Experimental Workflow



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Diagram 2: Experimental Workflow.

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References

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- 2. Voluntary oral administration of drugs in mice [[protocols.io](https://www.protocols.io/)]
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